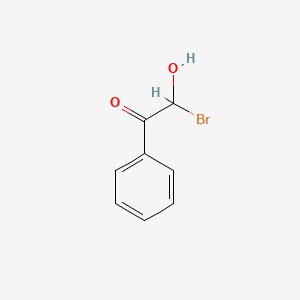

2-Bromo-2-hydroxy-1-phenylethanone

Description

Historical Development and Evolution of α-Functionalized Carbonyl Compounds in Chemical Synthesis

The journey of α-functionalized carbonyl compounds dates back to early investigations into the reactivity of aldehydes and ketones. ncert.nic.in The discovery that the α-carbon of a carbonyl compound is acidic and can be deprotonated to form an enolate ion opened the door to a vast array of α-functionalization reactions. Early methods often involved direct halogenation or oxidation, which, while effective, sometimes lacked selectivity.

Over the decades, the field has seen a significant evolution, with the development of more sophisticated and selective methods. The use of hypervalent iodine reagents, for instance, has emerged as a powerful tool for the α-functionalization of carbonyl compounds, offering a greener alternative to traditional metal-based oxidants. thieme-connect.comresearchgate.net These reagents can be used to introduce a wide range of substituents, including halogens and hydroxyl groups, with high degrees of control. thieme-connect.com Furthermore, the advent of asymmetric catalysis has enabled the enantioselective synthesis of α-functionalized carbonyls, providing access to chiral building blocks that are crucial in medicinal chemistry and materials science. organic-chemistry.org

Significance of 2-Bromo-2-hydroxy-1-phenylethanone in the Context of Multifunctionalized Organic Molecules

This compound, also known as phenacyl alcohol bromide, stands out as a particularly significant multifunctionalized organic molecule. Its importance lies in its ability to serve as a versatile precursor to a variety of other compounds. The presence of the bromine atom, a good leaving group, allows for nucleophilic substitution reactions at the α-position. Simultaneously, the hydroxyl group can be involved in various transformations, such as etherification or esterification. The carbonyl group itself can undergo a plethora of reactions, including reductions, additions, and condensations.

This trifecta of reactivity makes this compound a valuable intermediate in the synthesis of heterocycles, natural products, and pharmaceutically active compounds. nih.govgoogle.com For instance, it can be a starting material for the synthesis of α-hydroxy ketones, which are important structural motifs in many biologically active molecules. researchgate.net

Theoretical Perspectives on the Structural Characteristics and Inherent Reactivity of the α-Bromo-α-hydroxy-1-phenylethanone Moiety

The reactivity of this compound is intrinsically linked to its molecular structure. The central α-carbon is bonded to four different groups: a phenyl ketone, a bromine atom, a hydroxyl group, and a hydrogen atom. This creates a chiral center, meaning the molecule can exist as a pair of enantiomers.

The electron-withdrawing nature of the carbonyl group and the bromine atom polarizes the C-Br and C-O bonds, making the α-carbon electrophilic. This electrophilicity is a key determinant of its reactivity towards nucleophiles. Theoretical studies and experimental data from X-ray crystallography provide insights into the bond lengths, bond angles, and dihedral angles of the molecule, which in turn influence its conformational preferences and reactivity. For instance, the near coplanarity of the aliphatic substituent with the aromatic system and its conjugated carbonyl group has been observed. researchgate.net

The interplay of inductive and steric effects from the various functional groups dictates the regioselectivity and stereoselectivity of its reactions. For example, the bulky phenyl group can sterically hinder the approach of nucleophiles from one face of the molecule, potentially leading to diastereoselective reactions in certain contexts.

Compound Data

Below are tables detailing the physical and spectroscopic properties of this compound and its parent compound, 2-hydroxy-1-phenylethanone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇BrO₂ | nih.gov |

| Molecular Weight | 215.04 g/mol | nih.govchemicalbook.com |

| CAS Number | 2491-36-3 | nih.govchemicalbook.com |

| Appearance | Yellow crystals | chemicalbook.com |

| Melting Point | 117 °C | chemicalbook.com |

Table 2: Physical and Chemical Properties of 2-Hydroxy-1-phenylethanone

| Property | Value | Source |

| Chemical Formula | C₈H₈O₂ | nist.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

| CAS Number | 582-24-1 | nist.govnih.gov |

| Appearance | Solid | nist.gov |

| Melting Point | 85-87 °C | nist.gov |

| IUPAC Name | 2-hydroxy-1-phenylethanone | nih.gov |

Table 3: Spectroscopic Data for 2-Bromo-1-phenylethanone (a related compound)

| Spectroscopic Technique | Key Data | Source |

| Infrared (IR) Spectrum | Solution (1% CCl₄ for 3800-1330 cm⁻¹, 1% CS₂ for 1330-470 cm⁻¹) | nist.gov |

Structure

3D Structure

Properties

CAS No. |

76462-89-0 |

|---|---|

Molecular Formula |

C8H7BrO2 |

Molecular Weight |

215.04 g/mol |

IUPAC Name |

2-bromo-2-hydroxy-1-phenylethanone |

InChI |

InChI=1S/C8H7BrO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,8,11H |

InChI Key |

VPKKKVKUOKACNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2 Hydroxy 1 Phenylethanone: Innovations and Optimization

Direct Synthesis Approaches

The formation of 2-Bromo-2-hydroxy-1-phenylethanone can be conceptually approached from two main retrosynthetic disconnections. The first involves the selective bromination of the α-carbon in 2-hydroxy-1-phenylethanone. The second, alternative strategy begins with 2-bromo-1-phenylethanone and seeks to introduce a hydroxyl group at the bromine-bearing α-position. Each pathway presents unique challenges and requires specific conditions for optimal yield and purity.

Bromination of 2-Hydroxy-1-phenylethanone

This synthetic route centers on the direct bromination of 2-hydroxy-1-phenylethanone, also known as α-hydroxyacetophenone. The key challenge in this approach is achieving chemoselectivity, as the starting material possesses multiple reactive sites: the α-carbon, the hydroxyl group, and the phenyl ring.

The selective α-bromination of ketones is a well-established transformation, but the presence of a hydroxyl group on the target molecule, 2-hydroxy-1-phenylethanone, and the activated nature of the phenyl ring complicates the reaction. cbijournal.com Many standard bromination conditions can lead to undesired side reactions, particularly nuclear bromination (bromination of the aromatic ring). cbijournal.com

A variety of brominating agents have been explored for the α-halogenation of ketones. libretexts.orgorganic-chemistry.org Elemental bromine (Br₂) in solvents like acetic acid is a common and potent reagent for this purpose. libretexts.orgchemicalbook.com For instance, a general procedure involves dissolving the ketone in acetic acid and adding a solution of bromine, often with heating, to facilitate the reaction. chemicalbook.com Another widely used reagent is N-bromosuccinimide (NBS), which is considered a milder and safer source of electrophilic bromine compared to Br₂ and can be effective for α-bromination. masterorganicchemistry.com

The choice of reagent and reaction conditions is critical to direct the bromination to the desired α-position. For hydroxyacetophenones, studies have shown that reagents like ammonium (B1175870) bromide combined with an oxidant such as oxone can, under certain conditions, favor nuclear bromination over the desired side-chain bromination. cbijournal.com This highlights the necessity of carefully optimizing the reaction parameters. A successful analogous synthesis involved the bromination of 4-hydroxyacetophenone using bromine in a mixture of ethyl acetate (B1210297) and chloroform (B151607) to yield the α-bromo derivative. prepchem.com

Table 1: Selected Reagents for α-Bromination of Ketones

| Reagent System | Typical Substrate | Common Conditions | Notes |

|---|---|---|---|

| Br₂ in Acetic Acid | Acetophenones, other ketones | Reflux or room temperature | Classic, effective method, but can be harsh and may require careful control to avoid side reactions. libretexts.orgchemicalbook.com |

| N-Bromosuccinimide (NBS) | Ketones, especially with sensitive functional groups | Often used with a radical initiator (e.g., AIBN) or light for radical pathways, or acid catalyst for ionic pathways. masterorganicchemistry.comresearchgate.net | Milder alternative to liquid bromine. |

| KBr / H₂O₂ / HCl | Active methylene (B1212753) compounds | Room temperature | A greener approach using potassium bromide as the bromine source with in-situ oxidation. organic-chemistry.org |

| Bromodimethylsulfonium bromide | 1,3-Diketones, β-Ketoesters | Varies | Offers high regioselectivity for monobromination of highly activated methylene groups. organic-chemistry.org |

The acid-catalyzed α-bromination of ketones is understood to proceed through a well-defined mechanism involving an enol intermediate. masterorganicchemistry.comyoutube.com This pathway is supported by kinetic studies which show that the rate of halogenation is dependent on the concentrations of the ketone and the acid catalyst, but is independent of the halogen concentration. libretexts.org This indicates that the rate-determining step occurs before the involvement of the halogen. libretexts.orglibretexts.org

The mechanism unfolds through the following key steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. youtube.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (e.g., Br₂). masterorganicchemistry.comyoutube.com This step forms the new carbon-bromine bond at the α-position and creates a protonated carbonyl intermediate.

Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion formed in the previous step or another base, to yield the final α-bromo ketone product and regenerate the acid catalyst. masterorganicchemistry.com

Hydroxylation of 2-Bromo-1-phenylethanone

An alternative synthetic strategy starts with 2-bromo-1-phenylethanone (also known as phenacyl bromide) and introduces a hydroxyl group at the α-position. wikipedia.orgnih.gov This transformation is fundamentally a nucleophilic substitution of the bromide ion.

The conversion of α-halo ketones to α-hydroxy ketones can be accomplished through several methods. While classic hydrolysis using an aqueous base is a straightforward approach, it can be complicated by side reactions, such as the Favorskii rearrangement, where a base abstracts an acidic α-hydrogen leading to a cyclopropanone (B1606653) intermediate and subsequent rearrangement products. wikipedia.org

More contemporary and controlled methods have been developed. One innovative approach is the electrocatalytic hydroxylation of C(sp³)-Br bonds. researchgate.net This method achieves the simultaneous breaking of the carbon-bromine bond and the formation of a new carbon-oxygen bond through the electrolysis of water in a binary mixture with DMSO, avoiding the need for strong oxidants or bases. researchgate.net

Other strategies involve a two-step process where the bromide is first displaced by a different oxygen nucleophile, such as acetate, followed by hydrolysis of the resulting ester to furnish the desired α-hydroxy ketone. This can provide better control and avoid the harsh conditions associated with direct hydrolysis. The high reactivity of α-halo ketones towards nucleophiles makes them excellent substrates for these types of transformations. nih.gov

Table 2: Selected Systems for α-Hydroxylation of α-Bromo Ketones

| System | Description | Conditions | Notes |

|---|---|---|---|

| Aqueous Base (e.g., NaOH, K₂CO₃) | Direct nucleophilic substitution/hydrolysis. | Aqueous or mixed-solvent systems. | Simple, but can lead to side products like those from the Favorskii rearrangement. wikipedia.org |

| Electrocatalytic Hydroxylation | Electrolysis of H₂O in a DMSO/water mixture. | Mild, oxidant- and base-free conditions. | A modern, green method for the synthesis of α-hydroxyacetophenones from α-bromoacetophenones. researchgate.net |

| Nucleophilic Substitution with Acetate | Two-step sequence: reaction with an acetate salt followed by hydrolysis of the ester intermediate. | Varies; typically involves heating with a salt like potassium acetate, followed by acidic or basic hydrolysis. | Offers a controlled alternative to direct hydrolysis. |

The mechanism of hydroxylation of 2-bromo-1-phenylethanone via standard nucleophilic substitution is typically an S_N2 (bimolecular nucleophilic substitution) process. libretexts.org This is supported by the observation that α-halo ketones are exceptionally reactive in S_N2 displacement reactions. libretexts.org

The key features of the S_N2 mechanism in this context are:

Transition State: The reaction proceeds through a single, high-energy transition state. In this state, the incoming nucleophile (e.g., a hydroxide (B78521) ion or water molecule) attacks the α-carbon from the side opposite to the carbon-bromine bond (backside attack). Simultaneously, the C-Br bond begins to break. This results in a trigonal bipyramidal geometry at the α-carbon in the transition state.

Reactivity: The high reactivity of α-halo ketones in S_N2 reactions is attributed to the electron-withdrawing nature of the adjacent carbonyl group. This polarity stabilizes the electron-rich transition state through orbital overlap, lowering its energy and accelerating the reaction rate compared to a typical alkyl halide. nih.govlibretexts.org

In more advanced methods, such as the electrocatalytic hydroxylation, the reaction pathway is more complex. The mechanism may not follow a simple S_N2 path and could involve the formation of radical intermediates or organometallic species at the electrode surface prior to the C-O bond-forming step. researchgate.net

Convergent and Stepwise Synthesis Strategies

The construction of the this compound scaffold can be achieved through both convergent and stepwise synthetic routes. These strategies involve the transformation of various precursor compounds and, in some cases, the simultaneous introduction of multiple functional groups.

Transformation of Precursor Compounds to Incorporate the α-Bromo-α-hydroxy-1-phenylethanone Scaffold

A primary stepwise approach to synthesizing α-bromo-α-hydroxy ketones involves the bromination of a corresponding α-hydroxy ketone. For instance, 2-hydroxyacetophenone (B1195853) can be brominated to yield the target compound. nih.gov Various brominating agents and reaction conditions have been explored to optimize this transformation.

Another common strategy begins with the α-bromination of an acetophenone (B1666503) derivative. For example, 2-bromoacetophenone (B140003) can be synthesized from acetophenone. researchgate.net Subsequent hydroxylation of the α-bromo ketone would then yield this compound. The direct α-bromination of acetophenone has been achieved using bromine in diethyl ether, providing a straightforward route to the 2-bromoacetophenone precursor. nih.gov

A patent describes a multi-step synthesis starting from 1-phenylethanone, which undergoes nitration, reduction, diazotization, hydrolysis, methylation, and finally bromination to yield a substituted 2-bromoacetophenone. google.com While this specific example leads to a methoxy-substituted analog, the synthetic sequence highlights a potential stepwise route that could be adapted for the synthesis of the parent compound.

The Fries rearrangement of 4-bromophenyl acetate with aluminum chloride has also been reported as a method to produce 5'-bromo-2'-hydroxyacetophenone, a related isomer. chemicalbook.com This highlights the use of rearrangement reactions to construct the necessary carbon skeleton.

Multicomponent Reactions for Concurrent Introduction of Functional Groups

While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of multicomponent reactions are relevant. These reactions, which involve three or more reactants coming together in a single step to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional linear syntheses.

For instance, a cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org Although this does not directly produce the target compound, it demonstrates the power of cascade reactions to build molecular complexity rapidly. The development of a multicomponent reaction that concurrently introduces the bromo and hydroxy functionalities onto a phenylethanone backbone would represent a significant advancement in the synthesis of this class of compounds.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the α-position makes the stereoselective synthesis of this compound a critical area of investigation, particularly for applications where a specific enantiomer or diastereomer is required.

Enantioselective Approaches Employing Chiral Catalysis or Auxiliaries

The enantioselective synthesis of related α-quaternary ketones and α-ketoesters has been achieved through catalytic methods. nih.gov These reactions often utilize a chiral phosphine (B1218219) ligand in conjunction with a metal catalyst, such as copper, to control the stereochemical outcome. nih.gov A similar approach could potentially be adapted for the enantioselective synthesis of this compound.

Research has demonstrated the highly enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols via a Henry reaction catalyzed by copper(II) acetate and a chiral amino pyridine (B92270) ligand. researchgate.net This method provides access to enantioenriched brominated alcohols, which are structurally related to the target compound.

The use of chiral auxiliaries is another established strategy for controlling stereochemistry. While not specifically detailed for this compound in the provided results, the general principle involves temporarily attaching a chiral auxiliary to the substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is later removed to afford the enantioenriched product.

The CBS reduction, which employs a chiral oxazaborolidine catalyst, is a well-known method for the enantioselective reduction of ketones. iupac.org This methodology could be envisioned in a route where a prochiral precursor is reduced to a chiral alcohol before or after the introduction of the bromine atom.

Diastereoselective Control in Synthetic Pathways for Chiral Induction

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the context of synthesizing derivatives of this compound, diastereoselective control can be achieved through various means.

For example, in the synthesis of functionalized cyclohexanones, complete diastereoselectivity was observed in many cases. beilstein-journals.org This was achieved through a cascade Michael addition-cyclization reaction, where the stereochemistry of the newly formed centers was controlled by the reaction pathway.

The addition of 2-bromo and 2-chloroallyl groups to aldehydes has been shown to proceed with some degree of enantioselectivity, which can be influenced by the chiral reagent used. iupac.org This demonstrates the potential for diastereoselective additions to carbonyl compounds to set the stereochemistry at the α-position.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions.

Efforts have been made to develop greener protocols for the α-bromination of acetophenones. nih.gov One approach involves using a phase-vanishing protocol to separate the bromine from the substrate, which can help to control the reaction and minimize side products. nih.gov Another strategy has focused on acid-free bromination conditions. nih.gov

The use of mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. researchgate.net This technique has been applied to the α-bromination of acetophenone using N-bromosuccinimide (NBS) and p-toluenesulfonic acid. researchgate.net

The choice of solvent is a critical aspect of green chemistry. acs.orgyoutube.com Researchers are exploring the use of bio-based and less toxic solvents to replace hazardous organic solvents like chloroform and dimethylformamide. acs.orgyoutube.comajchem-a.com For example, a synthesis of α-bromo-4-hydroxyacetophenone utilized ethyl acetate and toluene, which are generally considered to be more environmentally benign than chlorinated solvents. prepchem.com

The development of catalytic methods, as discussed in the stereoselective synthesis section, also aligns with the principles of green chemistry. Catalysts can reduce the amount of reagents needed and often allow for milder reaction conditions, leading to less waste and energy consumption. nih.govresearchgate.netiupac.org

Development of Environmentally Benign Reaction Media and Solvent-Free Methodologies

The quest for sustainable chemical processes has driven the exploration of alternative reaction media to replace hazardous organic solvents. For the synthesis of α-bromoketones, including the hydroxylation to form this compound, several innovative approaches have emerged.

Solvent-free reaction conditions represent another significant stride towards environmentally benign synthesis. A Lewis acid-mediated, solvent-free synthesis has been developed for the stereoselective and regioselective creation of 2-deoxy-2-bromo-hexopyrano-β-nucleosides from protected glycals and unactivated nucleobases. rsc.org Although not directly for this compound, this demonstrates the potential of solvent-free methods in related bromination reactions.

Electrochemical methods also offer a green alternative. A recent study details the electrochemical hydroxylation of α-bromoacetophenones to produce α-hydroxyacetophenones. researchgate.net This process utilizes a binary mixture of water and DMSO, operates under mild, oxidant- and base-free conditions, and boasts a short reaction time. researchgate.net The electrolysis of water is key to the simultaneous breaking of the carbon-bromine bond and the formation of the new carbon-oxygen bond. researchgate.net

The following table summarizes and compares different environmentally benign methods for reactions related to the synthesis of this compound.

| Method | Reaction Media/Conditions | Key Advantages |

| Aqueous Bromination | Water | Avoids organic solvents, simplifies separation. google.comgoogle.com |

| H2O2-HBr System | "On water", Room Temperature | Catalyst-free, organic solvent-free, uses inexpensive reagents. researchgate.net |

| Solvent-Free Synthesis | Lewis Acid Catalysis | Eliminates the need for solvents. rsc.org |

| Electrochemical Hydroxylation | Water/DMSO mixture | Mild conditions, oxidant- and base-free, short reaction time. researchgate.net |

Enhancement of Atom Economy and Reduction of Waste Generation

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comrsc.org In the synthesis of this compound and related compounds, several strategies have been employed to improve atom economy.

Catalytic processes are inherently more atom-economical than stoichiometric reactions. rsc.org The use of catalysts in bromination and hydroxylation reactions can significantly reduce the amount of reagents needed and the waste generated. For instance, a method for the α-bromination of aralkyl ketones uses N-bromosuccinimide catalyzed by active aluminum oxide, which can be a more atom-economical approach compared to using elemental bromine. nih.gov

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is another effective strategy for improving atom economy and reducing waste. A one-pot enzymatic-chemical cascade route has been designed for synthesizing 2-hydroxyacetophenone, a related compound, which demonstrates high efficiency. researchgate.net Similarly, a one-pot synthesis of α-bromoketones from secondary alcohols using non-toxic reagents like NH4Br and oxone has been developed. researchgate.net

The table below presents data related to the improvement of atom economy in relevant synthetic methodologies.

| Synthetic Strategy | Key Feature | Impact on Atom Economy and Waste Reduction |

| Catalytic Bromination | Use of Al2O3 catalyst with N-bromosuccinimide. nih.gov | Reduces the need for stoichiometric reagents, minimizing waste. rsc.org |

| One-Pot Synthesis | Direct conversion of secondary alcohols to α-bromoketones. researchgate.net | Eliminates intermediate isolation steps, reducing solvent use and waste. |

| Co-production of Brominated Hydrocarbons | Reaction in water generates a useful byproduct. google.com | Increases overall atom utilization and avoids the generation of acidic waste. google.com |

| Electrochemical Synthesis | Water as a reactant. researchgate.net | High atom economy as the oxygen atom comes directly from water. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Hydroxy 1 Phenylethanone

Nucleophilic Substitution Reactions at the α-Carbon Center

The presence of a bromine atom, a good leaving group, at the α-carbon makes this position susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Mechanistic Studies of Nucleophilic Attack and Bromine Expulsion

The mechanism of nucleophilic substitution at the α-carbon of α-halo ketones has been a subject of interest. Generally, these reactions proceed via an S(_N)2-type mechanism, where the nucleophile attacks the carbon atom bearing the halogen, leading to a concerted or nearly concerted expulsion of the bromide ion. The presence of the adjacent carbonyl group can influence the reaction rate, though this effect is highly dependent on the nature of the nucleophile. rsc.org Studies comparing the reactivity of 2-bromo-1-phenylethanone with methyl iodide have shown that the rate enhancement by the adjacent carbonyl group is not a universal phenomenon. rsc.org

Scope and Limitations with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

A wide array of nucleophiles can be employed in substitution reactions with 2-bromo-2-hydroxy-1-phenylethanone, although the presence of the hydroxyl group can sometimes lead to competing reactions.

Oxygen-based Nucleophiles: Alkoxides and phenoxides can displace the bromide to form α-alkoxy or α-aryloxy ketones. However, under basic conditions, intramolecular cyclization to form an epoxide can be a significant side reaction.

Nitrogen-based Nucleophiles: Amines and azides are effective nucleophiles for these substitution reactions, yielding α-amino ketones and α-azido ketones, respectively. These products are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Sulfur-based Nucleophiles: Thiolates readily react to form α-thio ketones. These compounds are useful intermediates in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds. Cyanide ions can also act as nucleophiles, leading to the formation of α-cyano ketones. libretexts.org

Transformations Involving the Ketone Carbonyl Group

The carbonyl group in this compound is a key site for chemical reactivity, undergoing both reduction and addition reactions.

Reduction Reactions to Corresponding Alcohols

The ketone functionality can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). ncert.nic.in This reduction leads to the formation of 2-bromo-1-phenylethanol. The stereochemical outcome of this reduction can often be controlled by using chiral reducing agents, leading to the enantioselective synthesis of specific stereoisomers of the corresponding alcohol.

Addition Reactions at the Carbonyl Center

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. ncert.nic.in These reactions are fundamental to the construction of more complex molecular architectures.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after an aqueous workup. This provides a powerful method for creating new carbon-carbon bonds at the carbonyl carbon.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases). It can also react with other amine derivatives like hydroxylamine (B1172632) to form oximes, and semicarbazide (B1199961) to form semicarbazones. learncbse.in These derivatives are often crystalline solids and can be useful for the characterization of the ketone. ncert.nic.in

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound can also participate in various chemical reactions.

Acylation and Alkylation: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. It can also be alkylated with alkyl halides under basic conditions to form ethers. These reactions are often used to protect the hydroxyl group during subsequent transformations at other parts of the molecule.

Oxidation: While the primary focus is often on the reduction of the ketone, the secondary alcohol that can be formed from it can be oxidized back to the ketone.

Dehydration: Under acidic conditions, the hydroxyl group, along with a proton from the α-carbon, can be eliminated to form an α,β-unsaturated ketone. However, in the case of this compound, this reaction is less common due to the presence of the bromine atom.

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in this compound is susceptible to oxidation to a carbonyl group. This transformation would yield phenylglyoxal (B86788) (also known as 2-oxo-2-phenylacetaldehyde), a highly reactive α-dicarbonyl compound. Various oxidizing agents can be employed for the oxidation of secondary alcohols.

The oxidation of α-hydroxy ketones can be achieved using a variety of reagents. For instance, dimethyl sulfoxide (B87167) (DMSO) based oxidation systems are known to convert α-hydroxy ketones to the corresponding α-dicarbonyl compounds. Another common method for the synthesis of phenylglyoxal is the oxidation of acetophenone (B1666503) with selenium dioxide, which proceeds through an α-hydroxylation followed by further oxidation. researchgate.netorgsyn.org Similarly, the oxidation of the closely related benzoylcarbinol (2-hydroxy-1-phenylethanone) with reagents like cupric acetate (B1210297) also yields phenylglyoxal. orgsyn.orgorgsyn.org

The general transformation can be represented as follows:

Figure 1: General scheme for the oxidation of this compound to Phenylglyoxal.

The reaction proceeds via the removal of two hydrogen atoms from the secondary alcohol, one from the hydroxyl group and the other from the carbon atom to which it is attached, to form a new carbon-oxygen double bond.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification and etherification reactions, which are characteristic transformations of alcohols.

Esterification: This reaction typically involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, usually in the presence of an acid or base catalyst. For instance, reacting this compound with an acid chloride (R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) would be expected to yield the corresponding ester.

Figure 2: General scheme for the esterification of this compound.

Etherification: The formation of an ether from the hydroxyl group can be achieved under various conditions. For example, the Williamson ether synthesis would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (R-X). Given the presence of the electrophilic α-carbon, intramolecular side reactions could be a competing pathway. Catalytic methods, such as the use of KHSO₄ under solvent-free conditions, have been reported for the intermolecular condensation of similar 2-bromo-1-phenylethanols to form ethers.

Elimination Reactions and Formation of Unsaturated Systems

The presence of a bromine atom alpha to the carbonyl group and a hydrogen atom on the adjacent carbon bearing the hydroxyl group allows for elimination reactions to form unsaturated systems. Treatment of this compound with a base can induce the elimination of hydrogen bromide (HBr).

The likely product of such an elimination would be 2-hydroxy-1-phenyl-2-en-1-one, an α,β-unsaturated ketone. The reaction would proceed via an E2 mechanism, where the base abstracts the proton from the hydroxyl-bearing carbon, and the bromide ion is eliminated simultaneously, leading to the formation of a double bond. The presence of the carbonyl group increases the acidity of the α-hydrogen, facilitating its abstraction by the base.

Figure 3: General scheme for the base-induced elimination of HBr from this compound.

Rearrangement Reactions of the this compound Skeleton

The structure of this compound, being an α-halo-α-hydroxy ketone, makes it a candidate for several types of skeletal rearrangements, most notably the Favorskii rearrangement and the α-ketol rearrangement.

Exploration of Favorskii-type Rearrangements and Related Pathways

The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgddugu.ac.inorganicreactions.org For α-halo ketones with an enolizable proton, the reaction is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org

In the case of this compound, which lacks an α'-proton for enolization, a direct Favorskii rearrangement via a cyclopropanone is not possible. However, a related pathway, often termed a "quasi-Favorskii" or "semi-benzylic" rearrangement, can occur. wikipedia.orgddugu.ac.in In this mechanism, the base (e.g., hydroxide (B78521) ion) attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by a 1,2-migration of the phenyl group with concomitant displacement of the bromide ion. Subsequent rearrangement of the resulting α-keto acid would lead to the formation of tropic acid.

Figure 4: Proposed semi-benzylic type Favorskii rearrangement of this compound.

The presence of the α-hydroxy group could potentially influence the reaction pathway, possibly through intramolecular hydrogen bonding or by affecting the stability of the intermediates. Systematic investigations on simple acyclic α-chloro and α-bromo ketones have shown that the reaction outcome is highly dependent on the substituents and the reaction conditions. ddugu.ac.in

Other Intramolecular and Intermolecular Rearrangement Mechanisms

Another plausible rearrangement for this compound is the α-ketol rearrangement. This rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically catalyzed by acid or base. researchgate.netorganicreactions.org The reaction is reversible and generally proceeds towards the more thermodynamically stable isomer. wikipedia.org

For this compound, under basic conditions, deprotonation of the hydroxyl group could initiate the rearrangement. This would involve the migration of the phenyl group from the carbonyl carbon to the adjacent carbon, leading to an enolate intermediate which upon protonation would give an isomeric α-hydroxy ketone. However, the presence of the bromine atom as a leaving group makes the Favorskii-type pathway a strong competitor.

Under acidic conditions, protonation of the carbonyl oxygen would occur first, followed by the rearrangement. wikipedia.org

Kinetic and Thermodynamic Analysis of Key Reactions

For the Favorskii rearrangement , kinetic studies on related α-halo ketones have shown that the rate can be dependent on the concentration of both the substrate and the base. The nature of the halogen also plays a role, with the reactivity generally following the trend I > Br > Cl.

The thermodynamics of these reactions are governed by the relative stabilities of the reactants, intermediates, and products. For instance, in the α-ketol rearrangement, the reaction equilibrium will favor the more thermodynamically stable α-hydroxy ketone isomer. wikipedia.org

Below are illustrative data tables representing typical kinetic and thermodynamic parameters for the types of reactions discussed. It is important to note that these are representative values for analogous systems and not experimental data for this compound.

Table 1: Representative Kinetic Data for Favorskii-type Rearrangements of α-Bromo Ketones

Interactive Table

| Substrate (Analogue) | Base | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| α-Bromoacetophenone | NaOMe | MeOH | 25 | ~10⁻³ |

| 2-Bromocyclohexanone | NaOEt | EtOH | 50 | ~10⁻² |

Data is illustrative and based on typical values for related compounds.

Table 2: Representative Thermodynamic Data for α-Ketol Rearrangements

Interactive Table

| Reactant (Analogue) | Product (Analogue) | Catalyst | ΔG° (kcal/mol) | Keq |

| Acyclic α-hydroxy ketone | Isomeric α-hydroxy ketone | H⁺ or OH⁻ | -1 to -5 | >1 |

| Strained cyclic α-hydroxy ketone | Ring-expanded α-hydroxy ketone | H⁺ or OH⁻ | < -5 | >>1 |

Data is illustrative and represents the general thermodynamic favorability of such rearrangements.

Rate Determinations for Transformation Pathways

Detailed experimental data on the rate constants for the transformation of this compound are not available in the reviewed literature. The compound is anticipated to undergo several rapid transformation pathways, including but not limited to:

Favorskii-type Rearrangement: In the presence of a base, deprotonation of the hydroxyl group could initiate a rearrangement to form derivatives of mandelic acid.

Nucleophilic Substitution: The bromide ion is a good leaving group, making the alpha-carbon susceptible to attack by various nucleophiles. The rate of this substitution would be highly dependent on the nature of the nucleophile, solvent, and temperature.

Elimination Reactions: Under certain conditions, elimination of HBr could occur to yield an enone or other unsaturated species.

Hydrolysis: In aqueous environments, the compound would likely be susceptible to hydrolysis, leading to the formation of 2,2-dihydroxy-1-phenylethanone (B89843) (phenylglyoxal hydrate) and hydrobromic acid. The rate of this hydrolysis is expected to be influenced by pH and temperature.

Without specific experimental studies, any discussion of rate constants remains speculative. The following table illustrates hypothetical transformation pathways and the type of kinetic data that would be required for a complete understanding of the compound's reactivity.

| Transformation Pathway | Reactants | Products | Required Kinetic Data |

| Favorskii Rearrangement | This compound, Base | Mandelic acid derivative | Rate constant (k) as a function of temperature and base concentration. |

| Nucleophilic Substitution | This compound, Nucleophile | Substituted product | Second-order rate constants for various nucleophiles. |

| Elimination | This compound | α,β-Unsaturated ketone | Rate constant (k) under different solvent and temperature conditions. |

| Hydrolysis | This compound, Water | 2,2-Dihydroxy-1-phenylethanone, HBr | Pseudo-first-order rate constant (k') at various pH values. |

This table is illustrative and based on the expected reactivity of the compound. No experimental data was found to populate this table.

Equilibrium Studies and Stability Profiles in Various Reaction Environments

Similarly, specific equilibrium constants and detailed stability profiles for this compound are not documented. The stability of the compound is expected to be low, particularly in protic solvents or in the presence of acids or bases.

The equilibrium between this compound and its potential transformation products would be a critical factor in any synthetic application. For instance, in an aqueous solution, an equilibrium would likely be established between the parent compound, its hydrate, and the hydrolysis products.

The stability of the compound in different environments can be qualitatively predicted as follows:

Aprotic, Non-polar Solvents: The compound is expected to be most stable in these environments, where the pathways for ionization and solvolysis are minimized.

Protic Solvents (e.g., alcohols, water): Solvolysis is likely to be a significant decomposition pathway. The rate would depend on the nucleophilicity and polarity of the solvent.

Acidic Conditions: Acid catalysis could accelerate hydrolysis and other rearrangement reactions.

Basic Conditions: Deprotonation of the hydroxyl group would likely lead to rapid rearrangement or elimination reactions.

A hypothetical stability profile is presented in the table below, categorizing the expected stability in different chemical environments.

| Reaction Environment | Expected Stability | Predominant Transformation Pathways |

| Anhydrous Diethyl Ether | Relatively Stable | Minimal decomposition. |

| Methanol | Unstable | Solvolysis (substitution by methoxide). |

| Water (neutral pH) | Highly Unstable | Hydrolysis. |

| Aqueous HCl | Highly Unstable | Acid-catalyzed hydrolysis and rearrangement. |

| Aqueous NaOH | Extremely Unstable | Favorskii rearrangement, elimination. |

This table represents a qualitative prediction of stability based on general chemical principles, as no specific experimental data for this compound was found.

Spectroscopic Elucidation and Advanced Analytical Methodologies for 2 Bromo 2 Hydroxy 1 Phenylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of 2-Bromo-2-hydroxy-1-phenylethanone in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The protons on the phenyl ring would typically appear in the downfield region of approximately 7.5-8.1 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

Methine Proton: The single proton on the α-carbon (the carbon bearing both the bromine and hydroxyl groups) is a key diagnostic signal. Its chemical shift would be influenced by the adjacent electronegative bromine and oxygen atoms, likely appearing as a singlet around 5.5-6.5 ppm.

Hydroxyl Proton: The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration, solvent, and temperature. It could appear over a wide range, but a value between 3.0 and 5.0 ppm is plausible.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, expected to have a chemical shift in the range of 190-195 ppm.

Aromatic Carbons: The carbons of the phenyl ring would produce signals between approximately 128 and 135 ppm.

α-Carbon: The carbon atom bonded to both the bromine and hydroxyl group would be significantly deshielded, with an expected chemical shift in the range of 70-85 ppm. For comparison, the CH2Br carbon in 2-bromo-1-phenylethanone appears around 31.0 ppm, and the CH2OH carbon in 2-hydroxyacetophenone (B1195853) is around 66 ppm; the combined effect of both substituents would shift this further downfield. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho) | ~8.0 - 8.1 | Doublet (d) |

| ¹H | Aromatic (meta, para) | ~7.5 - 7.7 | Multiplet (m) |

| ¹H | α-CH(Br)OH | ~5.5 - 6.5 | Singlet (s) |

| ¹H | -OH | Variable (e.g., 3.0 - 5.0) | Broad Singlet (br s) |

| ¹³C | C=O | ~190 - 195 | - |

| ¹³C | Aromatic | ~128 - 135 | - |

| ¹³C | α-C(Br)OH | ~70 - 85 | - |

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure and assigning all signals unambiguously. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. beilstein-journals.org For this molecule, it would primarily confirm the coupling relationships between the different protons within the aromatic ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methine proton signal to the α-carbon signal and each aromatic proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is crucial for piecing the molecular fragments together. Key expected correlations would include the methine proton on the α-carbon correlating to the carbonyl carbon and the ipso-carbon of the phenyl ring. Likewise, the ortho-aromatic protons would show a three-bond correlation to the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several strong absorption bands.

O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ corresponding to the hydroxyl group stretching vibration.

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

C=O Carbonyl Stretch: A very strong and sharp peak is anticipated in the region of 1680-1700 cm⁻¹. For comparison, the carbonyl stretch in 2-bromo-1-phenylethanone is at ~1690 cm⁻¹. nist.gov The presence of the α-hydroxyl group might slightly lower this frequency.

C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the alcohol C-O stretch, likely appearing between 1050 and 1150 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch would appear in the fingerprint region, typically between 500 and 690 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric phenyl ring breathing mode (~1000 cm⁻¹) is often strong in Raman spectra, while the highly polar carbonyl group, which is very strong in the IR, would be weaker.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₇BrO₂), the molecular ion peak would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound. youtube.com

Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.comlibretexts.orgmiamioh.edu

Loss of Phenyl Radical: Cleavage between the carbonyl carbon and the phenyl ring would result in a fragment corresponding to [M - C₆H₅]⁺.

Loss of Benzoyl Radical: Cleavage of the C-C bond on the other side of the carbonyl would lead to a strong peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a very common fragmentation for phenacyl derivatives.

Other Fragments: Loss of bromine (M - Br), water (M - H₂O), or hydrogen bromide (M - HBr) are also plausible fragmentation pathways.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral)

The α-carbon of this compound is a stereocenter, as it is bonded to four different groups: a phenylcarbonyl group, a hydrogen atom, a bromine atom, and a hydroxyl group. Therefore, the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-. nih.gov

Chiroptical spectroscopy techniques are essential for studying these chiral molecules. saschirality.org

Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. The two enantiomers will rotate light by equal amounts but in opposite directions.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. lu.se An electronic circular dichroism (ECD) spectrum provides information about the stereochemistry around the chromophores (in this case, the phenyl and carbonyl groups). By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration ((R) or (S)) of an enantiomer can be determined. mdpi.comnih.gov This method is also highly effective for determining the enantiomeric excess of a sample.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. Although a crystal structure for this compound is not found in the search results, analysis of the related compound 2-bromo-1-phenylethanone reveals key structural features. nih.govresearchgate.net

For 2-bromo-1-phenylethanone, the atoms of the substituent are nearly coplanar with the aromatic system. researchgate.net Were a crystal structure of this compound to be determined, it would provide:

Unambiguous Confirmation of Connectivity: Verifying the atomic connections.

Precise Bond Lengths and Angles: For example, the C-Br, C-O, C=O, and C-C bond lengths.

Molecular Conformation: The dihedral angles defining the three-dimensional shape of the molecule in the crystal lattice.

Intermolecular Interactions: The presence of the hydroxyl group would introduce strong hydrogen bonding (O-H···O=C), which would significantly influence how the molecules pack together in the crystal, an interaction absent in the crystal structure of 2-bromo-1-phenylethanone. nih.gov

Computational Chemistry and Theoretical Analysis of 2 Bromo 2 Hydroxy 1 Phenylethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There are no available studies that have performed quantum chemical calculations to determine the electronic structure and optimized molecular geometry of 2-Bromo-2-hydroxy-1-phenylethanone. Such calculations would be essential to understand the fundamental properties of the molecule, including bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Energetics

Specific Density Functional Theory (DFT) studies on the reactivity of this compound, including the exploration of potential reaction pathways and their associated energetics, have not been published. These studies are crucial for predicting how the molecule will behave in chemical reactions.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

There is no literature on the computational prediction and subsequent experimental validation of spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound. This type of research is vital for the structural elucidation and characterization of the compound.

Conformational Analysis and Stereochemical Modeling

A detailed conformational analysis and stereochemical modeling of this compound, which would identify the most stable three-dimensional arrangements of the molecule, is not present in the available scientific record.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

No molecular dynamics simulations have been reported for this compound. These simulations are necessary to understand how the molecule interacts with itself and with solvent molecules, which governs its behavior in solution.

Until dedicated computational research on this compound is conducted and published, a scientifically rigorous and detailed article on its theoretical analysis remains beyond reach.

Future Research Directions and Emerging Methodologies for 2 Bromo 2 Hydroxy 1 Phenylethanone Studies

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis and Transformation

The development of advanced catalytic systems is a cornerstone of future research into 2-bromo-2-hydroxy-1-phenylethanone. While traditional synthetic routes exist, the focus is shifting towards catalysts that offer superior control over reaction outcomes. Research in this area is expected to lead to more efficient and selective syntheses, minimizing waste and by-product formation. The exploration of novel catalysts will be critical for fine-tuning the reactivity of the compound and enabling its use in complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The adoption of flow chemistry and automated synthesis represents a significant leap forward in the production of this compound. syrris.combohrium.com These technologies offer numerous advantages over conventional batch processing, including improved reaction control, enhanced safety, and greater scalability. vapourtec.com By enabling precise manipulation of reaction parameters such as temperature, pressure, and mixing, flow chemistry can lead to higher yields and purity. bohrium.com The integration of automated platforms can further streamline the manufacturing process, allowing for high-throughput synthesis and optimization. vapourtec.com This approach not only accelerates research and development but also provides a direct path for scaling up production for industrial applications. syrris.combohrium.com

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Control | Precise regulation of reaction parameters (temperature, pressure, flow rate) leads to improved selectivity and yield. bohrium.com |

| Improved Safety | Smaller reaction volumes and better heat dissipation minimize the risks associated with hazardous reactions. nih.gov |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production without extensive re-optimization. syrris.com |

| Automation | Enables high-throughput screening of reaction conditions and unattended operation. vapourtec.com |

| Reproducibility | Minimizes human error, leading to more consistent and reliable results. vapourtec.com |

Development of Biocatalytic Approaches for Highly Enantioselective Synthesis

Biocatalysis is an emerging field that promises to revolutionize the synthesis of chiral molecules like this compound. The use of enzymes as catalysts can facilitate highly enantioselective reactions, which are challenging to achieve through conventional chemical methods. researchgate.net This is particularly important for applications where a specific stereoisomer is required. Future research will likely focus on identifying and engineering enzymes that can catalyze the synthesis of this compound with high optical purity. Such advancements would open up new possibilities for its use in the development of stereospecific pharmaceuticals and other fine chemicals.

Design and Synthesis of Derivatives Incorporating the this compound Scaffold with Tunable Reactivity

The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel derivatives with tailored properties. researchgate.netfrontiersin.org By modifying the functional groups on the phenyl ring or the hydroxy and bromo substituents, it is possible to fine-tune the reactivity and biological activity of the resulting compounds. frontiersin.org This approach allows for the creation of a diverse library of molecules with potential applications in materials science, and chemical biology. Future research in this area will likely involve computational modeling to predict the properties of new derivatives, followed by their targeted synthesis and evaluation.

Table 2: List of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not available | C₈H₇BrO₂ |

| 2-Hydroxyacetophenone (B1195853) | 582-24-1 | C₈H₈O₂ |

| 2-Bromo-1-phenylethanone | 70-11-1 | C₈H₇BrO |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2491-37-4 | C₈H₇BrO₂ |

| 5-Bromo-2-hydroxyacetophenone | 1450-75-5 | C₈H₇BrO₂ |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO |

| Acetyl chloride | 75-36-5 | C₂H₃ClO |

| Aluminium chloride | 7446-70-0 | AlCl₃ |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Not available | C₁₆H₉BrO₃S |

| 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Not available | C₁₆H₉BrO₃S |

Q & A

(Basic) What synthetic routes are commonly employed for 2-Bromo-2-hydroxy-1-phenylethanone, and how are intermediates purified?

The compound is typically synthesized via Friedel-Crafts acylation followed by bromination. For example, bromine can be introduced to 2-hydroxyacetophenone derivatives under controlled conditions using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC and confirmation by -NMR (e.g., δ ~5.5 ppm for the hydroxyl proton) is critical .

(Advanced) How can discrepancies in crystallographic data for this compound be resolved during structural refinement?

Conflicts in bond lengths or angles may arise due to disorder or twinning. Using SHELX software (e.g., SHELXL97) with high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and iterative refinement of thermal parameters can improve accuracy . For example, reports a final R-factor of 0.054 after addressing symmetry-related artifacts (e.g., applying SAINT for data reduction). Cross-validation with Hirshfeld surface analysis (via CrystalExplorer) or PLATON checks for missed symmetry is recommended .

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- - and -NMR : To confirm the hydroxy group (δ 5.4–5.6 ppm) and bromine’s deshielding effect on adjacent carbons (C=O at ~195 ppm) .

- FT-IR : Strong absorption at ~1700 cm (C=O stretch) and ~3200 cm (O-H stretch) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 (M) and fragmentation patterns (e.g., loss of Br at m/z 136) .

(Advanced) How does the bromine substituent influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing effect of bromine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki couplings or Grignard reactions). For instance, in , bromine’s presence enabled regioselective substitution with sodium hypobromite to form antifungal derivatives. Kinetic studies using DFT calculations (e.g., Gaussian 09) can model transition states to predict reactivity trends .

(Advanced) What in vitro models are suitable for evaluating antifungal activity, and how should MIC/MFC data be interpreted?

The CLSI M27-A3 protocol is standard for MIC determination. In , MIC values against C. albicans ranged from 0.00195–0.0078 μg/mL, indicating potent activity. MFC assays (≥32 μg/mL) distinguish fungicidal from fungistatic effects. However, biofilm assays (e.g., XTT metabolic activity) revealed limited efficacy against sessile cells, suggesting compound 4 targets planktonic phases. Mammalian cell cytotoxicity (e.g., CC >64 μg/mL) must be assessed to confirm selectivity .

(Basic) What safety precautions are critical when handling this compound?

Although safety data are limited ( notes no formal assessment), standard protocols for brominated ketones apply:

- Use PPE (gloves, goggles) in fume hoods.

- Avoid inhalation; vapor pressure data (if unavailable) can be estimated via EPI Suite.

- Neutralize waste with 10% sodium bicarbonate before disposal .

(Advanced) How can computational methods aid in designing derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina) into Candida CYP51 or β-(1,3)-D-glucan synthase identifies binding motifs. QSAR models using descriptors like LogP and polar surface area optimize pharmacokinetics. ’s derivative (2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone) showed improved antifungal activity due to sulfone group electronegativity, validated via Hansch analysis .

(Basic) What crystallization solvents yield high-quality single crystals for X-ray studies?

Slow evaporation from dichloromethane/hexane (1:3) or ethanol at 4°C produces monoclinic crystals (space group P2/c). achieved a resolution of 0.80 Å using APEX2 detectors and SHELXS97 for structure solution .

(Advanced) How do steric and electronic effects impact the compound’s stability under varying pH conditions?

At acidic pH (≤3), protonation of the hydroxyl group increases electrophilicity but risks hydrolysis. Alkaline conditions (pH ≥10) deprotonate the hydroxyl, stabilizing the enolate but promoting bromine displacement. Stability studies via HPLC (C18 column, acetonitrile/water) monitor degradation products .

(Advanced) What strategies mitigate paradoxical growth (PG) effects observed in antifungal susceptibility testing?

PG (increased growth at supra-MIC concentrations) was noted in for C. glabrata. Dose-response curves (0.5–64 μg/mL) and time-kill assays differentiate PG from tolerance. Transcriptomic analysis (RNA-seq) of PG isolates can identify resistance pathways (e.g., efflux pump upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.